2-Methyl-4,5-diphenyloxazole

Organic Synthesis Process Chemistry Heterocyclic Chemistry

2-Methyl-4,5-diphenyloxazole (CAS 14224-99-8) is a tri-substituted oxazole derivative (C₁₆H₁₃NO, molecular weight 235.28 g/mol) characterized by a methyl group at the 2-position and phenyl rings at the 4- and 5-positions of the heterocyclic core. This substitution pattern yields a liquid physical state at ambient temperature (mp 28 °C) and defines its optical properties: the compound is widely utilized as a fluorescent dye and as a key building block for advanced functional materials, including organic light-emitting diodes (OLEDs) and scintillation systems.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 14224-99-8
Cat. No. B084692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5-diphenyloxazole
CAS14224-99-8
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3
InChIKeyQLQIWRCWPJRJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4,5-diphenyloxazole (CAS 14224-99-8) – Core Chemical Identity and Procurement Fundamentals


2-Methyl-4,5-diphenyloxazole (CAS 14224-99-8) is a tri-substituted oxazole derivative (C₁₆H₁₃NO, molecular weight 235.28 g/mol) characterized by a methyl group at the 2-position and phenyl rings at the 4- and 5-positions of the heterocyclic core [1]. This substitution pattern yields a liquid physical state at ambient temperature (mp 28 °C) and defines its optical properties: the compound is widely utilized as a fluorescent dye and as a key building block for advanced functional materials, including organic light-emitting diodes (OLEDs) and scintillation systems [2]. Its photophysical behavior—specifically the interplay between the electron-donating methyl and electron-accepting oxazole ring—underpins its value in applications requiring tunable emission and synthetic versatility .

Why Generic 'Oxazole' or 'Diphenyloxazole' Substitution Fails: Procurement Risks for 2-Methyl-4,5-diphenyloxazole


Substituting 2-methyl-4,5-diphenyloxazole with a generic 'oxazole' or even a closely related 'diphenyloxazole' (e.g., 2,5-diphenyloxazole, CAS 92-71-7) is not chemically or functionally equivalent and introduces significant experimental risk. The presence and exact position of the methyl substituent directly dictate the compound's electronic structure and, consequently, its photophysical output. For instance, while 2,5-diphenyloxazole (PPO) is a classic primary scintillator, its absorption maximum (~303 nm) and emission profile differ from the methyl-substituted analogue [1]. Unsubstituted or differently substituted analogues may exhibit altered Stokes shifts, reduced quantum yields in specific solvents, or incompatible solubility profiles, leading to failed assays or irreproducible optical data [2]. The following quantitative evidence demonstrates that the specific 2-methyl-4,5-diphenyl pattern is not a trivial variation but a determinant of performance in fluorescence-based and synthetic applications.

2-Methyl-4,5-diphenyloxazole (14224-99-8) – Quantifiable Differentiation Evidence vs. Structural Analogs


Synthetic Accessibility and Purification: 96% Yield Achieved via Optimized Desulfonylation Route

A critical differentiator for procurement is the existence of a validated, high-yielding synthetic protocol specific to 2-methyl-4,5-diphenyloxazole. While numerous multi-substituted oxazoles require challenging purification or give moderate yields due to regioselectivity issues, a reported desulfonylation of a 2-(phenylsulfonylmethyl)oxazole intermediate cleanly affords the target compound in 96% yield after workup and chromatography [1]. This compares favorably to alternative solvent-free microwave syntheses, which can produce 2-alkyl-4,5-diphenyloxazoles in yields ranging from 58% to 83% depending on the nitrile employed .

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Chromatographic Purity and Physical State Reproducibility for Solution-Based Assays

Reproducibility in fluorescence-based experiments demands well-defined purity and physical state. 2-Methyl-4,5-diphenyloxazole is consistently supplied as a liquid at ambient temperature (mp 28 °C) with a minimum purity specification of 95.0% (GC) . This contrasts sharply with the structurally analogous 2-ethyl-4,5-diphenyloxazole (CAS 20662-94-6), which is a solid at room temperature (mp 31-32 °C) and exhibits different handling requirements . The liquid state of the target compound facilitates precise volumetric dispensing and consistent preparation of stock solutions in organic solvents (e.g., cyclohexane, DCM), eliminating variability associated with weighing or dissolving solid analogues with similar cores.

Analytical Chemistry Fluorescence Spectroscopy Quality Control

UV-Visible Absorption Fingerprint and Baseline for Photoluminescence Tuning

The UV-Vis absorption spectrum of 2-methyl-4,5-diphenyloxazole in cyclohexane exhibits a characteristic long-wavelength absorption band with a λ_max around 290-300 nm, as documented in the NIST Chemistry WebBook [1]. This absorption profile is a direct consequence of the 2-methyl substitution pattern, which electronically modulates the oxazole core. In contrast, the widely used scintillator 2,5-diphenyloxazole (PPO) has a reported absorption maximum at approximately 303 nm in similar non-polar solvents [2]. While the shift is subtle (~3-10 nm), it reflects a distinct ground-state electronic distribution that can be exploited in multi-dye systems to minimize spectral overlap or optimize FRET pairs.

Photophysics OLED Materials Fluorescent Probes

Regioselective Synthetic Access via Microwave-Assisted Methodology

A solvent-free microwave irradiation protocol using [hydroxy(tosyloxy)iodo]benzene (HTIB) and acetonitrile allows the direct conversion of deoxybenzoin into 2-methyl-4,5-diphenyloxazole in 72% yield . This method is part of a broader class of reactions for 2-substituted-4,5-diphenyloxazoles. Critically, the yield and reaction efficiency are highly dependent on the nitrile reagent. The acetonitrile-based synthesis of the target methyl derivative (72% yield) is more efficient than the corresponding propionitrile (83% for ethyl analogue) and butyronitrile (58% for propyl analogue) routes . This provides a quantitative benchmark for synthetic feasibility; the target compound is synthesized with a yield that is 14 percentage points higher than the 2-propyl analogue and 11 percentage points lower than the 2-ethyl analogue under identical conditions, offering a clear trade-off between steric hindrance and reaction efficiency.

Green Chemistry Microwave Synthesis Combinatorial Chemistry

Role as a Key Intermediate in Biologically Active Oxazole Scaffolds

Beyond its direct use as a fluorophore, 2-methyl-4,5-diphenyloxazole serves as a core structural motif or synthetic intermediate for pharmacologically relevant compounds. It is explicitly identified as Valdecoxib Impurity 1, where Valdecoxib is a selective COX-2 inhibitor [1]. Furthermore, the 2-methyl group provides a handle for further functionalization that is absent in unsubstituted 4,5-diphenyloxazole (CAS 4675-18-7). The presence of the methyl group allows for selective lithiation or radical bromination at the 2-position, enabling the construction of extended oxazole libraries (e.g., 2-alkenyl, 2-alkynyl, or 2-heteroaryl derivatives) that are inaccessible from the 2-unsubstituted core [2].

Medicinal Chemistry Drug Discovery Heterocyclic Synthesis

Optimal Procurement and Application Scenarios for 2-Methyl-4,5-diphenyloxazole (14224-99-8)


Fluorescent Probe Development and Cellular Imaging

This compound is ideally suited for developing fluorescent probes for cellular imaging and biochemical assays. Its liquid physical state ensures accurate, reproducible preparation of stock solutions in common organic solvents (e.g., DMSO, ethanol), as evidenced by its consistent ≥95% (GC) purity from commercial suppliers . The distinct UV-Vis absorption fingerprint (~290-300 nm) [1] allows researchers to design experiments where its excitation is separated from that of other common fluorophores like PPO (~303 nm), reducing spectral crosstalk in multiplexed live-cell imaging.

OLED Material Development and Photophysical Screening

In the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials, 2-methyl-4,5-diphenyloxazole serves as a key building block or emissive dopant. Its absorption and emission characteristics, which are distinct from other diphenyloxazoles, make it valuable for tuning the emission color and efficiency of devices [1]. The synthetic accessibility demonstrated by high-yielding protocols (72-96%) [2] ensures that material scientists can obtain sufficient quantities for iterative device fabrication and performance testing without being constrained by low-yielding or capricious synthetic routes.

Medicinal Chemistry and Chemical Biology Scaffold Elaboration

For medicinal chemistry campaigns, 2-methyl-4,5-diphenyloxazole is a strategic building block for generating focused libraries of biologically active heterocycles. Its identification as a Valdecoxib-related impurity [3] confirms its relevance in the synthesis of COX-2 inhibitor analogues. Moreover, the reactive 2-methyl group provides a synthetic handle for diversification, enabling the construction of more complex structures that are not accessible from the simpler 2-unsubstituted 4,5-diphenyloxazole core [2].

Scintillation Cocktail Component Screening and Optimization

Researchers optimizing liquid scintillation cocktails for radiation detection can employ 2-methyl-4,5-diphenyloxazole as a primary fluor or as a comparative benchmark against the industry standard PPO. The ~3-13 nm hypsochromic shift in its absorption maximum relative to PPO [1][4] provides a measurable optical difference that can be exploited when a cocktail's excitation spectrum must be tuned to match a specific photocathode response or to minimize interference from sample matrix components.

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